molecular formula C2H6BrClFN B13462961 2-Bromo-2-fluoroethan-1-amine hydrochloride CAS No. 2901085-44-5

2-Bromo-2-fluoroethan-1-amine hydrochloride

Katalognummer: B13462961
CAS-Nummer: 2901085-44-5
Molekulargewicht: 178.43 g/mol
InChI-Schlüssel: USZPJQBKERIWQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-2-fluoroethan-1-amine hydrochloride is an organic compound with the molecular formula C2H5BrFN·HCl It is a halogenated amine, which means it contains both bromine and fluorine atoms attached to an ethylamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-fluoroethan-1-amine hydrochloride typically involves the halogenation of ethylamine derivatives. One common method is the reaction of 2-bromo-2-fluoroethanol with ammonia or an amine under controlled conditions to form the desired amine compound. The reaction is usually carried out in the presence of a suitable solvent and at a specific temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using advanced chemical reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency and yield of the compound. The final product is then purified and converted to its hydrochloride salt form for stability and ease of handling.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-2-fluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: It can participate in addition reactions with other compounds to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols. These reactions are typically carried out in polar solvents at moderate temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ethylamine derivatives, while oxidation reactions can produce corresponding oxides or hydroxylated compounds.

Wissenschaftliche Forschungsanwendungen

2-Bromo-2-fluoroethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving halogenated amines and their biological activities.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-2-fluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-2,2-difluoroethan-1-amine hydrochloride
  • 2-Chloro-2-fluoroethan-1-amine hydrochloride
  • 2-Iodo-2-fluoroethan-1-amine hydrochloride

Uniqueness

2-Bromo-2-fluoroethan-1-amine hydrochloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties

Eigenschaften

CAS-Nummer

2901085-44-5

Molekularformel

C2H6BrClFN

Molekulargewicht

178.43 g/mol

IUPAC-Name

2-bromo-2-fluoroethanamine;hydrochloride

InChI

InChI=1S/C2H5BrFN.ClH/c3-2(4)1-5;/h2H,1,5H2;1H

InChI-Schlüssel

USZPJQBKERIWQJ-UHFFFAOYSA-N

Kanonische SMILES

C(C(F)Br)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.